molecular formula C13H13NO B13122377 1-(6-Phenylpyridin-2-yl)ethanol

1-(6-Phenylpyridin-2-yl)ethanol

Cat. No.: B13122377
M. Wt: 199.25 g/mol
InChI Key: RWHSHQHGXOKKCE-UHFFFAOYSA-N
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Description

1-(6-Phenylpyridin-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a phenyl group at the 6-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Phenylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the corresponding alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium on carbon or Raney nickel to facilitate the reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Phenylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(6-Phenylpyridin-2-yl)ethanone.

    Reduction: 1-(6-Phenylpyridin-2-yl)ethane.

    Substitution: 1-(6-Phenylpyridin-2-yl)ethyl chloride or bromide.

Scientific Research Applications

1-(6-Phenylpyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6-Phenylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:

    2-Phenylethanol: A simple aromatic alcohol with a similar structure but lacking the pyridine ring.

    6-Phenyl-2-pyridinol: A compound with a hydroxyl group directly attached to the pyridine ring.

    1-(6-Phenylpyridin-2-yl)ethanone: The oxidized form of this compound.

Uniqueness: The presence of both the phenyl and pyridine rings in this compound imparts unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form coordination complexes distinguishes it from simpler alcohols and pyridine derivatives.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(6-phenylpyridin-2-yl)ethanol

InChI

InChI=1S/C13H13NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-10,15H,1H3

InChI Key

RWHSHQHGXOKKCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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